

Application Note: Quantifying Folate Pool Sizes with Levomefolic acid-13C5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Levomefolic acid-13C5

Cat. No.: B12053916

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Introduction

Folate, a water-soluble B-vitamin, is essential for a multitude of biological processes, including DNA synthesis and repair, amino acid metabolism, and methylation reactions.[1] Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the most biologically active form of folate in the bloodstream.[2][3] The quantification of intracellular folate pools is critical for understanding cellular metabolism in health and disease, and for the development of therapeutics targeting folate-dependent pathways.

Stable isotope dilution analysis coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate folate quantification.[4] This application note provides a detailed protocol for the use of **Levomefolic acid-13C5** as a stable isotope tracer to quantify folate pool sizes in cultured mammalian cells. **Levomefolic acid-13C5** serves as an internal standard, enabling precise measurement by correcting for analyte loss during sample preparation and analysis.[4][5]

Key Experimental Protocols

Protocol 1: Stable Isotope Labeling of Mammalian Cells

This protocol is designed for adherent cancer cell lines but can be adapted for other cell types.
[2]

Materials:

- Adherent mammalian cell line of choice
- Complete cell culture medium
- Folate-free cell culture medium
- **Levomefolic acid-13C5** (calcium salt)
- Phosphate-buffered saline (PBS), pre-warmed to 37°C
- 6-well plates or 10-cm dishes

Procedure:

- Cell Seeding: Seed cells in the desired culture vessel and allow them to reach 70-80% confluency.[\[2\]](#)
- Preparation of Labeling Medium: Prepare the labeling medium by supplementing folate-free medium with a known concentration of **Levomefolic acid-13C5**. The optimal concentration should be determined empirically for each cell line and experimental objective.
- Tracer Introduction:
 - Aspirate the existing culture medium.
 - Wash the cells once with pre-warmed PBS.[\[2\]](#)
 - Add the pre-warmed labeling medium to the cells.[\[2\]](#)
- Incubation: Incubate the cells for a desired period to allow for the uptake and metabolism of the labeled folate. The incubation time will depend on the specific metabolic questions being addressed.

Protocol 2: Metabolite Quenching and Extraction

This protocol details the steps to halt metabolic activity and extract folates from the cultured cells.

Materials:

- Ice-cold PBS
- Ice-cold 80% methanol
- Cell scraper
- Microcentrifuge tubes
- Centrifuge capable of high speeds (e.g., 16,000 x g) and 4°C operation

Procedure:

- Metabolite Quenching:
 - Rapidly wash the cells with ice-cold PBS to halt metabolic activity.[\[2\]](#)
- Extraction:
 - Add ice-cold 80% methanol to the cells.
 - Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[\[2\]](#)
 - Incubate the lysate on ice for 10-15 minutes to ensure complete extraction.[\[2\]](#)
- Cell Debris Removal:
 - Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[\[2\]](#)
- Supernatant Collection:
 - Carefully collect the supernatant, which contains the extracted metabolites.[\[2\]](#)
 - The extract can be dried under a stream of nitrogen and stored at -80°C until LC-MS/MS analysis.[\[2\]](#)

Protocol 3: Sample Preparation for LC-MS/MS Analysis

This protocol describes the preparation of the extracted metabolites for analysis by LC-MS/MS.

Materials:

- Internal standard mixture containing known concentrations of ^{13}C -labeled folate species.
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Ascorbic acid
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

- **Internal Standard Spiking:** To a 200 μL aliquot of the sample, add an internal standard mixture containing known concentrations of ^{13}C -labeled folate species. This is crucial for accurate quantification.[\[2\]](#)
- **Deproteinization:** Add 120 μL of acetonitrile containing the internal standards to deproteinize the sample.[\[6\]](#)
- **Centrifugation:** After centrifugation, transfer 70 μL of the supernatant to a new plate and evaporate to dryness using a vacuum centrifuge at 30°C.[\[6\]](#)
- **Reconstitution:** Redissolve the analytes in 50 μL of water and stir for 90 seconds.[\[6\]](#)
- **Solid Phase Extraction (Optional but Recommended):** For cleaner samples, an SPE step can be employed.
 - Condition the SPE plate with acetonitrile, followed by methanol, and then an appropriate sample buffer.[\[7\]](#)
 - Load the supernatant onto the SPE plate.[\[7\]](#)
 - Wash the plate with a wash buffer.[\[7\]](#)

- Elute the folates with an appropriate elution solution (e.g., a mixture of acetonitrile, methanol, and acetic acid with ascorbic acid).[\[7\]](#)
- Dry the elute under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[\[7\]](#)

Protocol 4: LC-MS/MS Analysis

This section provides a general framework for the LC-MS/MS analysis of folates. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

- A tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Typical LC Conditions:

- Column: C18 reverse-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 μ m).[\[7\]](#)
- Mobile Phase A: 0.5% Acetic Acid in water.[\[7\]](#)
- Mobile Phase B: 80%:20% Methanol:Acetonitrile.[\[7\]](#)
- Flow Rate: 0.35 ml/min.[\[7\]](#)
- Gradient: A gradient elution is typically used to separate the different folate vitamers.[\[7\]](#)
- Column Temperature: 30°C.[\[7\]](#)
- Injection Volume: 10 μ L.[\[7\]](#)

Typical MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Scan Type: Multiple Reaction Monitoring (MRM).
- Source Parameters: These will need to be optimized, but typical values include an ion source temperature of 500°C and an ion spray voltage of 5500 V.[\[6\]](#)
- MRM Transitions: Specific precursor-to-product ion transitions for each folate vitamer and their ¹³C-labeled internal standards must be determined and optimized.

Data Presentation

The following tables summarize representative quantitative data for folate analysis.

Table 1: Representative Intracellular Folate Concentrations in Lymphoblastoid Cell Lines

Analyte	Concentration Range (ng/mg protein)
Homocysteine	0.341 - 71.053
Folic Acid	0.004 - 0.526
5-Methyltetrahydrofolate	0.003 - 0.526

Data adapted from a study on human lymphoblastoid cell lines and may vary depending on the cell type and experimental conditions.[\[8\]](#)

Table 2: Mean Serum Folate Concentrations in a Healthy Population

Folate Species	Mean Concentration (nmol/L)	Percentage of Total Folate
5-Methyltetrahydrofolate (5mTHF)	19.5	85.8%
Dihydrofolate (hmTHF)	2.75	12.1%
Folic Acid (FA)	0.48	2.1%
5-Formyltetrahydrofolate (5fTHF)	0.0	0.0%
Total Folate	22.7	100%

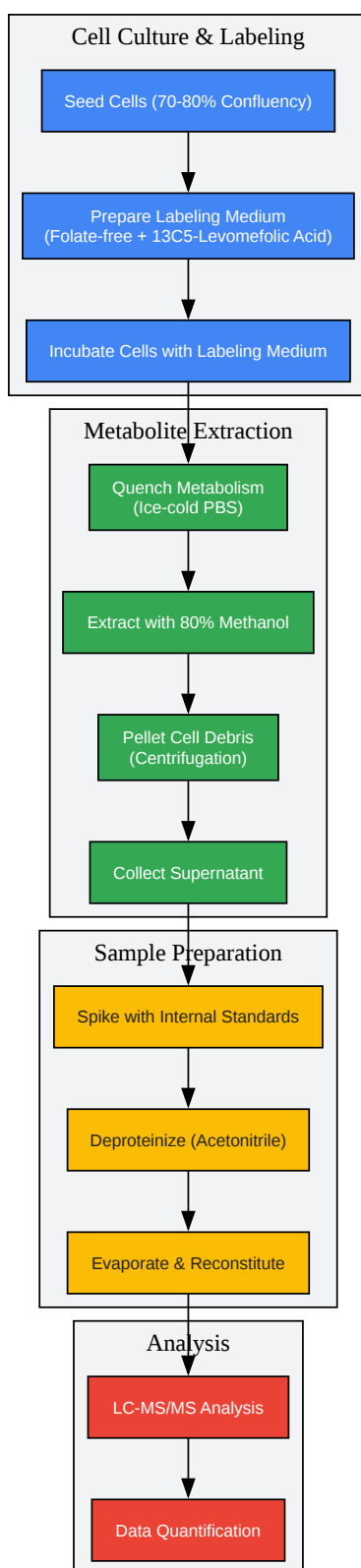
Data from a study of 168 blood donors.[6]

Table 3: LC-MS/MS Method Performance Characteristics

Parameter	5-methylTHF	Folic Acid	Minor Folates
Total Imprecision (%)	2.8 - 3.6	6.6 - 8.7	≤11.4
Mean Recovery (%)	99.4 ± 3.6	100 ± 1.8	91.7 - 108
SPE Extraction Efficiency (%)	≥85	≥85	≥78
Limit of Detection (LOD)	≤0.3 nmol/L	≤0.3 nmol/L	≤0.3 nmol/L

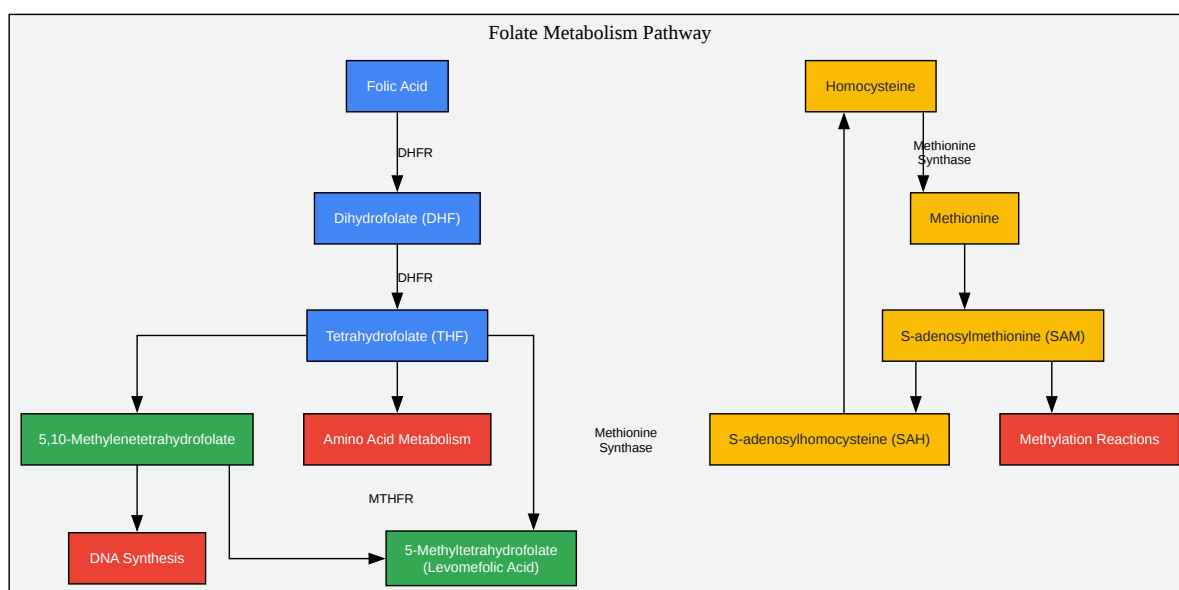
Representative performance data for a high-throughput LC-MS/MS method for serum folate analysis.[9]

Visualizations



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Caption: Experimental workflow for quantifying folate pools.



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Caption: Overview of the folate metabolism pathway.

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- To cite this document: BenchChem. [Application Note: Quantifying Folate Pool Sizes with Levomefolic acid-13C5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12053916#quantifying-folate-pool-sizes-with-levomefolic-acid-13c5]

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